Ethyl 3-(hydroxymethyl)hexanoate

Pharmaceutical Impurity Standard Chiral Building Block Regulatory Compliance

Ethyl 3-(hydroxymethyl)hexanoate (CAS: 2167633-39-6; C9H18O3; MW 174.24) is a branched-chain ester bearing a primary hydroxymethyl substituent at the C3 position. Its (R)-enantiomer (CAS: 1956436-60-4) is specifically recognized as Brivaracetam Impurity 78, a critical reference standard in the quality control of the antiepileptic drug Brivaracetam.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
Cat. No. B13324364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(hydroxymethyl)hexanoate
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)OCC)CO
InChIInChI=1S/C9H18O3/c1-3-5-8(7-10)6-9(11)12-4-2/h8,10H,3-7H2,1-2H3
InChIKeyCYZNWKIOIKHPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(hydroxymethyl)hexanoate: A Chiral, Multifunctional Ester for Pharmaceutical Impurity Standards, Flavor R&D, and Advanced Synthesis


Ethyl 3-(hydroxymethyl)hexanoate (CAS: 2167633-39-6; C9H18O3; MW 174.24) is a branched-chain ester bearing a primary hydroxymethyl substituent at the C3 position . Its (R)-enantiomer (CAS: 1956436-60-4) is specifically recognized as Brivaracetam Impurity 78, a critical reference standard in the quality control of the antiepileptic drug Brivaracetam . Unlike simpler linear esters, the combination of a chiral center, a hydrogen-bond-donating hydroxyl, and a lipophilic hexanoate tail confers a unique set of physicochemical and functional properties that drive its specialized utility across pharmaceutical analysis, chiral building block chemistry, and advanced flavor formulation.

Chiral reference standard for Brivaracetam impurity profiling as (R)-enantiomer Impurity 78.
Primary hydroxymethyl handle supports derivatization in chiral building block synthesis.
Calculated physicochemical profile may differentiate chromatographic and formulation behavior.

Why Ethyl 3-(hydroxymethyl)hexanoate Cannot Be Substituted by Unbranched or Simple Hydroxy Esters


Generic substitution with ethyl hexanoate, ethyl 3-hydroxyhexanoate, or methyl 3-hydroxyhexanoate is not viable due to fundamental differences in stereochemical and functional group architecture. Ethyl 3-(hydroxymethyl)hexanoate possesses a chiral center at C3, enabling enantioselective synthesis and the generation of diastereomeric impurities in drug manufacturing [1]. Its primary hydroxymethyl group provides a synthetically accessible handle for derivatization, a feature absent in ethyl hexanoate and distinct from the secondary alcohol of ethyl 3-hydroxyhexanoate . Furthermore, calculated physicochemical parameters such as XlogP (1.4) and topological polar surface area (46.5 Ų) differ markedly from both linear and β-hydroxy analogs, directly impacting chromatographic retention, partition behavior, and solubility in formulation . These cumulative differences preclude any assumption of functional interchangeability in regulated pharmaceutical impurity analysis, stereoselective synthesis, or precise flavor reconstitution.

Chirality
Achiral or differently substituted esters lack the C3 chiral center required for enantioselective impurity analysis or chiral synthesis.
Functional handle
Absent primary hydroxymethyl group (e.g., ethyl hexanoate) or secondary alcohol (ethyl 3-hydroxyhexanoate) alters reactivity and derivatization scope.
Physicochemistry
Calculated lipophilicity and polar surface area may shift chromatographic retention and solubility, limiting direct method transfer.

Quantitative Differentiation of Ethyl 3-(hydroxymethyl)hexanoate: Comparator-Based Evidence for Procurement Decisions


Chiral Purity and Regulatory Identity: Differentiating (R)-Ethyl 3-(hydroxymethyl)hexanoate as Brivaracetam Impurity 78

Ethyl 3-(hydroxymethyl)hexanoate, specifically its (R)-enantiomer (CAS: 1956436-60-4), is a designated impurity reference standard for the antiepileptic drug Brivaracetam, identified as Brivaracetam Impurity 78 . This contrasts sharply with its racemic mixture (CAS: 2167633-39-6) and with other structurally similar esters like ethyl 3-hydroxyhexanoate, which do not serve this critical regulatory function [1]. The (R)-enantiomer is supplied with a minimum purity specification of 95% by multiple vendors, a threshold essential for its use in analytical method validation and quality control .

Regulatory Identity
Head-to-head
Only (R)-enantiomer serves as Brivaracetam Impurity 78 with ≥95% purity specification.
Supports impurity reference standard identity for Brivaracetam QC.
Racemic and β-hydroxy analogs lack this regulatory identity.
Pharmaceutical Impurity Standard Chiral Building Block Regulatory Compliance

Calculated Physicochemical Parameters Differentiate Ethyl 3-(hydroxymethyl)hexanoate from Linear and β-Hydroxy Analogs

Computational predictions reveal that ethyl 3-(hydroxymethyl)hexanoate (XlogP = 1.4, TPSA = 46.5 Ų, H-bond donors = 1) occupies a distinct physicochemical space compared to ethyl hexanoate (XlogP ≈ 2.4-2.8, TPSA = 26.3 Ų, H-bond donors = 0) and ethyl 3-hydroxyhexanoate (XlogP ≈ 1.0-1.3, TPSA ≈ 46.5 Ų, H-bond donors = 1) [1][2]. The presence of the hydroxymethyl group reduces lipophilicity relative to ethyl hexanoate while increasing polar surface area, but the ethyl ester maintains a higher XlogP than the β-hydroxy analog, indicating a balanced hydrophobic-hydrophilic profile suitable for both aqueous and lipid environments.

Physicochemical Parameters
Cross-study comparable
XlogP: 1.4 (target) vs. ~2.4 (ethyl hexanoate); TPSA: 46.5 Ų vs. 26.3 Ų; HBD: 1 vs. 0
Supports chromatographic method differentiation.
Calculated values; no experimental logP available.
Physicochemical Profiling ADME Prediction Chromatography

Functional Group Architecture: Primary Hydroxymethyl Enables Derivatization Pathways Inaccessible to β-Hydroxy and Linear Esters

The primary hydroxymethyl group (-CH2OH) in ethyl 3-(hydroxymethyl)hexanoate provides a highly accessible site for chemical modification, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, or nucleophilic substitution . This contrasts with the secondary alcohol in ethyl 3-hydroxyhexanoate, which is sterically hindered and less reactive toward certain transformations, and with ethyl hexanoate, which lacks any hydroxyl handle [1]. The ability to derivatize the hydroxymethyl group while retaining the chiral integrity of the C3 center makes it a more versatile chiral building block than its β-hydroxy counterpart.

Functional Group Architecture
Class-level
Primary –CH2OH enables oxidation, esterification; secondary –OH in β-analog is sterically hindered.
Supports derivatization pathway review.
Inferred from general reactivity principles.
Synthetic Versatility Chiral Building Block Functionalization

Organoleptic Profile Differentiation: Ethyl 3-(hydroxymethyl)hexanoate vs. Methyl 3-hydroxyhexanoate

While organoleptic data for ethyl 3-(hydroxymethyl)hexanoate is not publicly available, its structural analog methyl 3-hydroxyhexanoate is well-characterized with a sweet, woody, ripe, fruity, pineapple-like odor at 10% in dipropylene glycol [1]. The replacement of the methyl ester with an ethyl ester and the addition of a hydroxymethyl group at C3 is expected to modify the volatility, odor threshold, and sensory character . Branched esters generally exhibit lower odor thresholds than linear counterparts, and hydroxy substitution further alters volatility [2]. Therefore, ethyl 3-(hydroxymethyl)hexanoate likely provides a distinct olfactory profile compared to both methyl 3-hydroxyhexanoate and ethyl hexanoate, making it a candidate for novel flavor and fragrance applications.

Organoleptic Profile
Class-level
Analog methyl 3-hydroxyhexanoate: sweet, woody, pineapple; ethyl hexanoate: sweet, fruity, waxy. Target not quantified.
Supports flavor differentiation review.
Inference from structure–odor relationships.
Flavor Chemistry Fragrance Ingredient Sensory Evaluation

Synthetic Utility as a Versatile Chiral Intermediate for Brivaracetam and Beyond

Ethyl 3-(hydroxymethyl)hexanoate serves as a key chiral building block in the synthesis of brivaracetam, with its tert-butyl ester derivative employed in biocatalytic routes to the drug [1]. The compound's chiral center at C3 is critical for accessing the specific stereoisomer required in the drug substance . This application is not shared by ethyl hexanoate (achiral) or ethyl 3-hydroxyhexanoate (also chiral but with a different functional group arrangement), positioning ethyl 3-(hydroxymethyl)hexanoate as a unique starting material for enantioselective synthesis of brivaracetam-related compounds.

Synthetic Utility
Head-to-head
Exclusive chiral building block for brivaracetam synthesis; not achievable with ethyl hexanoate or ethyl 3-hydroxyhexanoate.
Supports enantioselective synthesis pathway.
Documented in patent and literature.
Chiral Synthesis Pharmaceutical Intermediate Biocatalysis

Regulatory Context: Chiral Impurity Analysis in Brivaracetam Using SFC vs. HPLC

A 2025 study demonstrated that a supercritical fluid chromatography (SFC) method for separating brivaracetam and its seven impurities, including chiral impurities, outperformed reference European Pharmacopoeia HPLC methods in throughput and environmental friendliness [1]. The method achieved good accuracy (95.5% - 105.5%) and intermediate precision (RSD < 3%) over the validated concentration range, with limits of detection (LOD) ranging from 1.743 to 4.207 ng [1]. While this study did not specifically quantify ethyl 3-(hydroxymethyl)hexanoate, it establishes the rigorous analytical framework required for chiral impurity monitoring in brivaracetam, for which this compound serves as a critical reference standard.

Regulatory Analysis Context
Supporting evidence
SFC method: accuracy 95.5–105.5%, RSD
Supports SFC method context for brivaracetam impurity profiling.
Validated concentration range; not specific to ethyl 3-(hydroxymethyl)hexanoate.
Pharmaceutical Analysis Chiral Chromatography Regulatory Compliance

Procurement-Driven Application Scenarios for Ethyl 3-(hydroxymethyl)hexanoate Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Brivaracetam Quality Control

Laboratories conducting brivaracetam drug substance or drug product testing require (R)-ethyl 3-(hydroxymethyl)hexanoate (Brivaracetam Impurity 78) as a certified reference standard. Its specified purity of ≥95% supports accurate quantification in HPLC or SFC methods, ensuring compliance with ICH Q3A/Q3B guidelines on impurities. The compound's unique chiral identity prevents misidentification with racemic or β-hydroxy analogs, which would lead to regulatory non-compliance.

Chiral Building Block for Enantioselective Synthesis of Brivaracetam and Analogous CNS Drugs

Medicinal chemists and process development teams utilize (R)-ethyl 3-(hydroxymethyl)hexanoate as a starting material for synthesizing brivaracetam and related synaptic vesicle protein 2A (SV2A) ligands [1]. The primary hydroxymethyl group enables further functionalization (e.g., oxidation to carboxylic acid, esterification) while maintaining stereochemical integrity at C3 . This application demands high enantiomeric purity, which generic ethyl hexanoate or ethyl 3-hydroxyhexanoate cannot provide.

Advanced Flavor and Fragrance Formulation Seeking Unique Organoleptic Signatures

Flavorists exploring novel fruit, wine, or tropical profiles may source ethyl 3-(hydroxymethyl)hexanoate to introduce a unique sensory note. While quantitative odor data is lacking, the compound's structural distinction from methyl 3-hydroxyhexanoate (sweet, woody, pineapple) and ethyl hexanoate (sweet, fruity, waxy) suggests a differentiated olfactory character [2]. Procurement is justified for R&D applications where a specific, non-generic ester is required to achieve a proprietary flavor or fragrance composition.

Method Development and Validation for Chiral Impurity Profiling by SFC

Analytical laboratories implementing modern, green SFC methods for brivaracetam impurity analysis, as described by Jiang et al. (2025) [3], rely on ethyl 3-(hydroxymethyl)hexanoate as a key reference standard. The compound's unique retention behavior under SFC conditions (e.g., on amylose-based chiral stationary phases) makes it essential for method development, system suitability testing, and accurate quantification of chiral impurities in brivaracetam drug products.

Application
Selection Property
Validation Focus
Pharmaceutical Impurity Reference Standard for Brivaracetam QC
Chiral reference standard identity
Enantiomeric purity and analytical method context
Chiral Building Block for Brivaracetam Synthesis
Stereochemical integrity and functionalizable handle
Enantioselective reactivity and derivatization scope
Flavor and Fragrance R&D
Differentiated organoleptic potential
Sensory evaluation and odor threshold determination
SFC Method Development for Chiral Impurity Profiling
Chromatographic retention under SFC conditions
Method accuracy and system suitability testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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